![molecular formula C10H10N2OS B13173897 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound that features both a pyrazole and a thiophene ring
準備方法
The synthesis of 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-pyrazole and 2-bromo-5-(1-methyl-1H-pyrazol-5-yl)thiophene.
Reaction Conditions: The key step involves the coupling of these two intermediates under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent (e.g., tetrahydrofuran).
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., bromine for halogenation).
科学的研究の応用
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Due to its heterocyclic structure, it is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is used in biological assays to study its interaction with various enzymes and receptors, providing insights into its mechanism of action.
作用機序
The mechanism of action of 1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) in anti-inflammatory pathways or bacterial enzymes in antimicrobial pathways.
Pathways Involved: It may inhibit the activity of these enzymes, leading to reduced production of inflammatory mediators or bacterial growth.
類似化合物との比較
1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
特性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
1-[5-(2-methylpyrazol-3-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C10H10N2OS/c1-7(13)9-3-4-10(14-9)8-5-6-11-12(8)2/h3-6H,1-2H3 |
InChIキー |
KYZWNNQKQNEZKA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(S1)C2=CC=NN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


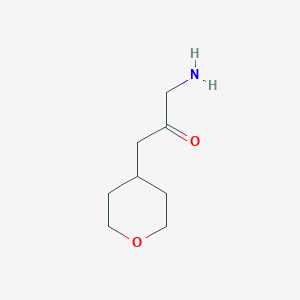

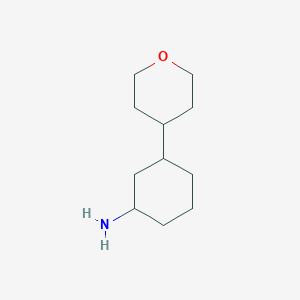
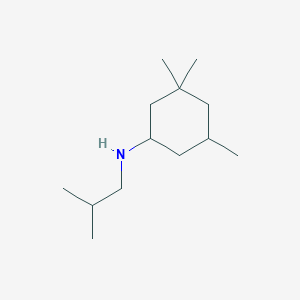
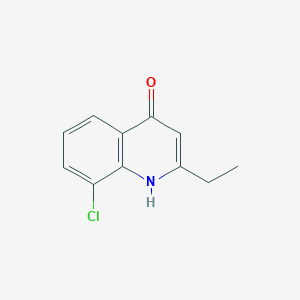
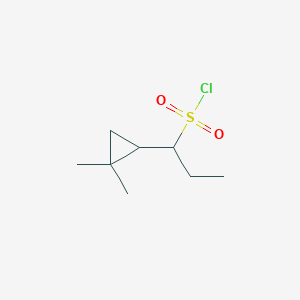
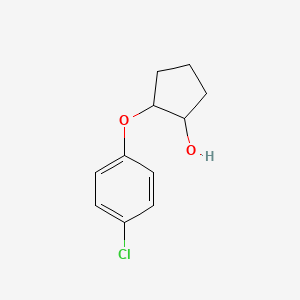
amino}butanoic acid](/img/structure/B13173878.png)
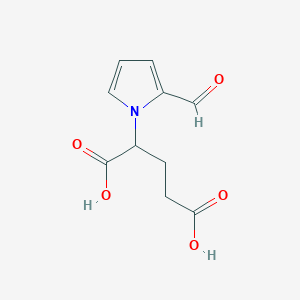
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)
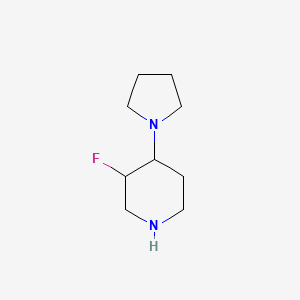
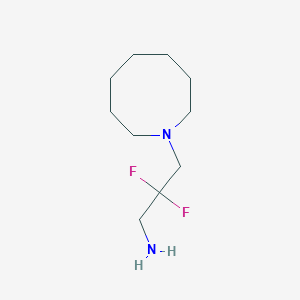
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

